Menaquinone 8

Description

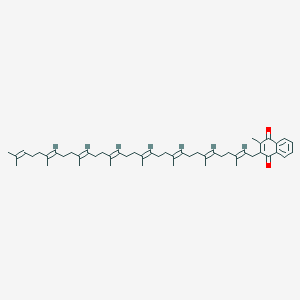

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFTDVRVLXFY-WQWYCSGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-38-6 | |

| Record name | Menaquinone 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENAQUINONE 8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Menaquinone 8

Precursor Pathways and Initial Stages

The journey to Menaquinone-8 begins with precursors derived from fundamental metabolic routes. The assembly of its core naphthoquinone ring and the attachment of its characteristic isoprenoid side chain are sourced from distinct but interconnected pathways.

Involvement of the Shikimate Pathway in Menaquinone-8 Biosynthesis

The biosynthesis of the naphthoquinone nucleus of Menaquinone-8 is intricately linked to the shikimate pathway. researchgate.net This seven-step metabolic route is essential for the production of aromatic amino acids in bacteria, plants, fungi, and algae. nih.govnih.gov Early isotopic tracer experiments were pivotal in establishing that shikimate is a direct precursor to the benzenoid ring of the menaquinone molecule. researchgate.net

Role of Chorismate and Isochorismate as Key Intermediates

Chorismate, a key branch-point molecule of the shikimate pathway, serves as the ultimate precursor for the naphthoquinone ring of menaquinones. researchgate.net However, the menaquinone biosynthesis pathway diverges from other pathways originating from chorismate through the action of the enzyme isochorismate synthase. This enzyme converts chorismate to its isomer, isochorismate, which is the first committed intermediate in menaquinone synthesis. acs.org

Divergence of Menaquinone Biosynthesis from Ubiquinone Synthesis Pathways

Both menaquinone and ubiquinone, another essential quinone in cellular respiration, originate from chorismate. However, their biosynthetic pathways diverge immediately after this common precursor. While ubiquinone synthesis proceeds directly from chorismate, menaquinone synthesis requires the initial isomerization of chorismate to isochorismate. This enzymatic step marks a critical juncture, channeling the precursor into the dedicated menaquinone pathway and away from ubiquinone production. Further distinctions between the two pathways include the nature of the enzymes involved (soluble in menaquinone synthesis versus largely membrane-bound in ubiquinone synthesis) and the timing of the addition of the isoprenoid side chain. wikipedia.orgcambridge.org

Contribution of Mevalonate and Methylerythritol Phosphate Pathways to Isoprenoid Side Chain Formation

The isoprenoid side chain of Menaquinone-8, which consists of eight isoprene (B109036) units, is synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). dntb.gov.ua In bacteria, these precursors are primarily generated through the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. While the mevalonate (MVA) pathway is another route for IPP and DMAPP synthesis, the MEP pathway is the predominant source for the isoprenoid side chain of menaquinones in most bacteria, including E. coli.

Enzymology of Menaquinone-8 Synthesis

A dedicated suite of enzymes, designated Men proteins, orchestrates the stepwise conversion of isochorismate and the isoprenoid precursors into the final Menaquinone-8 molecule.

Characterization and Function of Core Biosynthetic Enzymes (e.g., MenA, MenB, MenC, MenD, MenE, MenF, MenG, MenH)

The biosynthesis of Menaquinone-8 from isochorismate involves a series of enzymatic reactions catalyzed by the Men proteins. Each enzyme has a specific role in the assembly of the final molecule.

| Enzyme | Gene | Function |

| MenF | menF | Catalyzes the conversion of chorismate to isochorismate, the first committed step in menaquinone biosynthesis. |

| MenD | menD | A thiamine diphosphate-dependent enzyme that catalyzes the addition of α-ketoglutarate to isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). |

| MenH | menH | Catalyzes the elimination of pyruvate from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). researchgate.net |

| MenC | menC | An o-succinylbenzoate synthase that catalyzes the aromatization of SHCHC to o-succinylbenzoate (OSB). |

| MenE | menE | An acyl-CoA synthetase that activates OSB by converting it to OSB-CoA, utilizing ATP. cambridge.org |

| MenB | menB | A naphthoate synthase that catalyzes the intramolecular cyclization of OSB-CoA to form the bicyclic naphthoate ring of 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov |

| MenA | menA | A prenyltransferase that attaches the octaprenyl side chain from octaprenyl diphosphate to DHNA, forming demethylmenaquinone-8 (DMK-8). acs.org |

| MenG | menG | A methyltransferase that catalyzes the final step of Menaquinone-8 biosynthesis, the methylation of DMK-8 to yield Menaquinone-8 (MK-8). researchgate.net |

Menaquinone 8 (MK-8), a vital lipid-soluble electron carrier in the respiratory chains of many bacteria, is synthesized through complex and highly regulated metabolic pathways. The primary route for its production is the well-established classical menaquinone pathway, while an alternative, the futalosine (B117586) pathway, is utilized by a number of other microorganisms.

Specific Catalytic Steps: Prenylation and Methylation Reactions

The final stages of this compound biosynthesis involve two critical enzymatic reactions: prenylation and methylation. These steps are responsible for attaching the characteristic isoprenoid side chain and modifying the naphthoquinone ring, respectively, to form the functional menaquinone molecule.

The prenylation step is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, encoded by the menA gene. nih.govnih.govresearchgate.net This membrane-bound enzyme facilitates the attachment of an octaprenyl group from octaprenyl pyrophosphate to the soluble precursor 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.govnih.govnih.gov This reaction results in the formation of demethylmenaquinone-8 (DMK-8), a membrane-anchored intermediate. nih.govnih.gov The catalytic mechanism involves the replacement of the carboxyl group on DHNA with the 40-carbon isoprenoid side chain. nih.gov

Following prenylation, the final step is the methylation of demethylmenaquinone-8 to yield this compound. This reaction is catalyzed by the enzyme demethylmenaquinone (B1232588) methyltransferase, which is encoded by the menG (also known as ubiE) gene. nih.govbiorxiv.orgnih.gov This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the naphthoquinone ring of DMK-8. nih.gov The UbiE/MenG methyltransferase is a bifunctional enzyme in some prokaryotes, also participating in the biosynthesis of ubiquinone. oup.com

| Enzyme | Gene | Substrate(s) | Product | Function |

| 1,4-dihydroxy-2-naphthoate octaprenyltransferase | menA | 1,4-dihydroxy-2-naphthoic acid (DHNA), Octaprenyl pyrophosphate | Demethylmenaquinone-8 (DMK-8) | Attaches the 40-carbon isoprenoid side chain to the naphthoquinone precursor. nih.govnih.gov |

| Demethylmenaquinone methyltransferase | menG (ubiE) | Demethylmenaquinone-8 (DMK-8), S-adenosyl-L-methionine (SAM) | This compound (MK-8) | Catalyzes the final methylation step to produce the active menaquinone. nih.govnih.gov |

Structural and Mechanistic Studies of Menaquinone Biosynthetic Enzymes (e.g., MqnD)

The futalosine pathway presents an alternative route for the synthesis of the menaquinone nucleus and involves a unique set of enzymes. Among them, 5,8-dihydroxy-2-naphthoate synthase (MqnD) catalyzes a key step in this pathway. tamu.eduacs.org

MqnD is responsible for the conversion of cyclic dehypoxanthine futalosine to 5,8-dihydroxy-2-naphthoic acid. tamu.eduacs.orgnih.gov Mechanistic studies have revealed that the reaction catalyzed by MqnD proceeds through a hemiacetal ring opening, followed by a tautomerization and a retro-aldol reaction sequence. tamu.eduacs.orgresearchgate.net The structural and functional analysis of MqnD provides insight into the intricate chemistry of this alternative biosynthetic route.

Key Mechanistic Features of MqnD:

Substrate: Cyclic dehypoxanthine futalosine tamu.eduacs.org

Product: 5,8-dihydroxy-2-naphthoic acid tamu.eduacs.org

Reaction Mechanism: Involves a hemiacetal ring opening, tautomerization, and a retro-aldol cleavage. tamu.eduacs.orgresearchgate.net

Alternative Biosynthetic Routes to this compound

While the classical pathway is prevalent, a significant number of microorganisms employ the futalosine pathway for menaquinone biosynthesis, highlighting the metabolic diversity in the microbial world.

Exploration of the Futalosine Pathway in this compound Synthesis

The futalosine pathway represents a distinct and independent route to the menaquinone precursor, 1,4-dihydroxy-6-naphthoate, starting from chorismate. nih.govscienceopen.comnih.gov This pathway is characterized by a series of enzymes encoded by the mqn genes, including mqnA, mqnB, mqnC, and mqnD. nih.govscienceopen.comresearchgate.net

The initial steps involve the conversion of chorismate to aminodeoxyfutalosine, a reaction catalyzed by MqnA and the radical SAM enzyme MqnE. nih.gov Subsequently, MqnB and MqnC are involved in the transformation of aminodeoxyfutalosine to cyclic dehypoxanthine futalosine. nih.govresearchgate.net The final step in the formation of the naphthoate ring is the MqnD-catalyzed conversion of cyclic dehypoxanthine futalosine to 1,4-dihydroxy-6-naphthoic acid. nih.gov This precursor is then thought to undergo prenylation and methylation to form menaquinone. nih.gov

| Enzyme | Gene | Function in Futalosine Pathway |

| Futalosine synthase | mqnA | Involved in the initial conversion of chorismate. nih.gov |

| Aminofutalosine synthase | mqnE | A radical SAM enzyme that catalyzes the formation of aminofutalosine. nih.gov |

| Futalosine hydrolase / Aminodeoxyfutalosine hydrolase | mqnB | Converts (amino)deoxyfutalosine to dehypoxanthinyl futalosine (DHFL). researchgate.netnih.gov |

| Dehypoxanthine futalosine cyclase | mqnC | A radical SAM enzyme that converts DHFL to cyclic DHFL. tamu.eduresearchgate.net |

| 5,8-dihydroxy-2-naphthoate synthase | mqnD | Catalyzes the formation of 1,4-dihydroxy-6-naphthoic acid from cyclic DHFL. tamu.edunih.gov |

Comparative Analysis of Menaquinone Biosynthesis Across Diverse Microorganisms

The distribution of the classical and futalosine pathways for menaquinone biosynthesis varies significantly across different microbial taxa. nih.govscienceopen.com The classical pathway, involving the men gene cluster, is found in approximately 32.1% of prokaryotic proteomes and is predominantly present in aerobic or facultatively anaerobic bacteria. nih.govscienceopen.com

In contrast, the futalosine pathway is present in about 13.2% of prokaryotic proteomes but is distributed across a broader taxonomic range, encompassing 18 of 31 phyla. nih.govscienceopen.comnih.gov Notably, organisms utilizing the futalosine pathway can be aerobic, facultatively anaerobic, or strictly anaerobic. nih.govscienceopen.com This wider distribution and presence in anaerobic organisms suggest that the futalosine pathway may be an evolutionarily older mechanism for menaquinone biosynthesis. nih.govscienceopen.com

Certain pathogenic bacteria, such as Helicobacter pylori and Campylobacter jejuni, are known to utilize the futalosine pathway, making the enzymes of this pathway potential targets for novel antimicrobial agents. researchgate.netnih.gov In these organisms, a variation of the pathway exists where aminodeoxyfutalosine is directly converted to dehypoxanthinyl futalosine by MqnB. researchgate.netnih.gov

| Pathway | Prevalence in Prokaryotes | Oxygen Requirement of Organisms | Key Precursor | Examples of Organisms |

| Classical Menaquinone Pathway | ~32.1% nih.govscienceopen.com | Mostly aerobic or facultative nih.govscienceopen.com | 1,4-dihydroxy-2-naphthoate nih.gov | Escherichia coli |

| Futalosine Pathway | ~13.2% nih.govscienceopen.com | Aerobic, facultative, and anaerobic nih.govscienceopen.com | 1,4-dihydroxy-6-naphthoate nih.gov | Streptomyces coelicolor, Helicobacter pylori, Campylobacter jejuni researchgate.netnih.gov |

Regulation of this compound Biosynthesis

The production of menaquinones is tightly regulated to meet the metabolic needs of the cell and prevent the accumulation of potentially toxic redox-active intermediates.

Allosteric Regulation of Pathway Enzymes (e.g., MenD)

A key regulatory mechanism in the classical menaquinone biosynthesis pathway is the allosteric feedback inhibition of MenD, the enzyme that catalyzes the first committed step. researchgate.netnih.gov MenD, or 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, is allosterically inhibited by the downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netnih.govroyalsocietypublishing.org

This feedback inhibition has been demonstrated in both Mycobacterium tuberculosis and Staphylococcus aureus. researchgate.netroyalsocietypublishing.org In Staphylococcus aureus, DHNA binds to an allosteric site on the MenD enzyme, distinct from the active site, and inhibits its SEPHCHC synthase activity. nih.govroyalsocietypublishing.org Structural and mutational studies have identified key residues in the DHNA binding pocket that are crucial for both catalysis and inhibition, including Arg98 and Lys283. royalsocietypublishing.org Although the DHNA binding pocket is not strictly conserved between the MenD enzymes of M. tuberculosis and S. aureus, the mechanism of feedback inhibition by DHNA is a conserved feature. royalsocietypublishing.org This regulatory mechanism allows the cell to control the flux through the menaquinone pathway in response to the levels of the downstream product.

Key Features of MenD Allosteric Regulation:

Allosteric Inhibitor: 1,4-dihydroxy-2-naphthoic acid (DHNA) researchgate.netnih.govroyalsocietypublishing.org

Target Enzyme: MenD (SEPHCHC synthase) researchgate.netnih.govroyalsocietypublishing.org

Mechanism: DHNA binds to a distinct allosteric site, leading to inhibition of the enzyme's catalytic activity. royalsocietypublishing.org

Conserved Residues in S. aureus MenD: Arg98, Lys283 (important for inhibition) royalsocietypublishing.org

Regulation of this compound Biosynthesis

Sublocalization of Membrane-Bound Enzymes in Pathway Control

The biosynthesis of Menaquinone-8 (MK-8) in prokaryotes such as Escherichia coli is a highly organized process, involving a series of enzymatic reactions that are spatially segregated between the cytoplasm and the cell membrane. This sublocalization is critical for the efficient synthesis of the lipid-soluble menaquinone molecule directly within the membrane where it functions as an essential electron carrier. The pathway can be broadly divided into two phases based on the location of the enzymes: the initial steps catalyzed by soluble cytoplasmic enzymes and the final steps catalyzed by integral membrane proteins.

The initial phase of MK-8 biosynthesis involves the conversion of the precursor molecule, chorismate, into the bicyclic aromatic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA). The enzymes responsible for this conversion, including MenD, MenB, MenC, and MenE, are located in the cytoplasm. nih.govresearchgate.net These enzymes synthesize the soluble naphthalenoid nucleus of the menaquinone molecule.

The transition from a soluble to a membrane-bound pathway occurs at the prenylation step. This key reaction is catalyzed by 1,4-dihydroxy-2-naphthoate octaprenyltransferase, the product of the menA gene. nih.govnih.govdocumentsdelivered.com MenA is an integral membrane protein, described in some mycobacteria as a seven-pass transmembrane protein. researchgate.net It facilitates the attachment of the 40-carbon octaprenyl side chain from octaprenyl pyrophosphate to the soluble DHNA molecule. nih.govresearchgate.net This reaction is a critical control point, converting the water-soluble DHNA into the lipid-soluble, membrane-bound intermediate, demethylmenaquinone-8 (DMK-8). nih.govnih.govsigmaaldrich.com The localization of MenA within the cell membrane ensures that the hydrophobic product is directly inserted into its functional environment. mdpi.com

The final step in the biosynthesis of Menaquinone-8 is the methylation of DMK-8. This reaction is catalyzed by the enzyme demethylmenaquinone methyltransferase, the product of the menG gene (also referred to as ubiE). ucla.edumdpi.com This enzyme transfers a methyl group from S-adenosyl-L-methionine to DMK-8, forming the final product, Menaquinone-8. rsc.org Given that its substrate, DMK-8, is membrane-bound, the MenG enzyme necessarily acts at the membrane interface to complete the synthesis. mdpi.comrsc.org

This spatial organization, with a clear demarcation between soluble and membrane-bound enzymatic steps, highlights a sophisticated mechanism for metabolic control. It ensures the efficient synthesis and direct localization of the highly hydrophobic menaquinone molecule into the bacterial cell membrane, preventing the accumulation of potentially toxic lipid intermediates in the cytoplasm and positioning the final product for its immediate role in the anaerobic electron transport chain. nih.govmdpi.com

Enzyme Localization in Menaquinone-8 Biosynthesis

| Enzyme (Gene) | Catalyzed Reaction | Subcellular Localization |

| MenD, MenB, MenC, MenE | Conversion of chorismate to 1,4-dihydroxy-2-naphthoic acid (DHNA) | Soluble (Cytoplasm) |

| MenA | Attaches octaprenyl side chain to DHNA to form demethylmenaquinone-8 (DMK-8) | Integral Membrane Protein |

| MenG (UbiE) | Methylates DMK-8 to form Menaquinone-8 (MK-8) | Membrane-Associated |

Physiological and Biological Functions of Menaquinone 8 in Microbial Systems

Role as a Redox Carrier in Bacterial Electron Transport Chains

Menaquinones, including MK-8, serve as vital electron carriers within the bacterial respiratory electron transport chain (ETC) located in the cytoplasmic membrane mdpi.comnih.govnih.gov. They are hydrophobic molecules that shuttle electrons and protons between membrane-bound protein complexes, acting as electron donors and acceptors mdpi.comacs.org. In many Gram-positive bacteria, menaquinone is the sole quinone involved in this process nih.gov. E. coli, a facultative anaerobe, utilizes MK-8 as a major isoprenoid quinone, especially under anaerobic conditions nih.govresearchgate.net. This electron shuttling is fundamental for driving various cellular functions.

Contribution to Adenosine Triphosphate (ATP) Generation in Prokaryotes

The movement of electrons mediated by menaquinone through the ETC is coupled to the translocation of protons across the bacterial membrane rsc.org. This creates a proton electrochemical gradient, which is essential for the function of ATP synthase rsc.org. ATP synthase utilizes the energy stored in this gradient to produce ATP, the primary energy currency of the cell rsc.org. Thus, Menaquinone 8 directly contributes to oxidative phosphorylation, a key process for ATP generation in respiring bacteria mdpi.commdpi.com.

This compound in Aerobic and Anaerobic Respiration Processes

Menaquinones are involved in both aerobic and anaerobic respiration in bacteria nih.govmdpi.com. In aerobic respiration, menaquinones transfer electrons to terminal electron acceptors, often oxygen, through the ETC researchgate.netnih.gov. In the absence of oxygen, many bacteria can switch to anaerobic respiration, utilizing alternative electron acceptors such as nitrate (B79036) or fumarate (B1241708) researchgate.netnih.gov. This compound is crucial for these anaerobic respiration pathways in organisms like E. coli, where its presence is obligatory when using fumarate, trimethylamine-N-oxide (TMAO), or dimethylsulfoxide (DMSO) as electron acceptors nih.gov.

Influence of this compound on Cellular Phenotypes

The presence and specific forms of menaquinones, including MK-8, can significantly influence various cellular phenotypes in bacteria.

Studies on Lactococcus cremoris, a bacterium producing MK-8 and MK-9 as major forms, have shown that menaquinones contribute to improved biomass accumulation and survival during the stationary phase, particularly under respiration-permissive conditions (aerobic conditions with heme supplementation) frontiersin.orgnih.gov. A non-MK-producing mutant of L. cremoris showed significantly lower biomass accumulation compared to the wild-type strain producing MK-8 and MK-9 frontiersin.org. This highlights the importance of menaquinones for efficient growth and survival under certain environmental conditions.

Data from a study on L. cremoris MG1363 and its mutants illustrates the impact of menaquinone production on biomass accumulation:

| Strain | Menaquinone Profile | Biomass Accumulation (g/L dry weight) - Anaerobic/Aerobic Conditions | Biomass Accumulation (g/L dry weight) - Respiration-Permissive Conditions |

| MG1363 (Wild Type) | MK-9, MK-8, MK-3 | ~1.0 | ~1.7 frontiersin.org |

| ΔmenF | Non-MK producer | ~1.0 | ~1.0 frontiersin.org |

| ΔispA | Presumed MK-1 producer | ~1.0 | ~1.0 frontiersin.org |

Menaquinones are involved in the transfer of electrons to oxygen during aerobic respiration, thus influencing oxygen consumption rates nih.govnih.gov. In Lactobacillus plantarum, the addition of menaquinone along with heme significantly increased the oxygen consumption rate asm.org.

Furthermore, menaquinones can play a role in extracellular electron transfer (EET), the process by which bacteria transfer electrons to external electron acceptors, such as electrodes or metal ions frontiersin.orgacs.org. While short-chain menaquinones like MK-1 and MK-3 are suggested to be preferred for EET and reactions with extracellular oxygen, long-chain menaquinones like MK-8 and MK-9 are more efficient in the aerobic respiratory electron transport chain frontiersin.orgnih.gov. Studies on Enterococcus faecalis indicate that reduced demethylmenaquinone (B1232588), a precursor or related molecule to menaquinone, is crucial for EET acs.org.

The length of the isoprenoid side chain in menaquinones influences their specific roles in electron transfer. Research on Lactococcus cremoris suggests a differentiation in function between short-chain (e.g., MK-3) and long-chain (e.g., MK-8 and MK-9) menaquinones frontiersin.orgnih.gov. Long-chain menaquinones, including MK-8, appear to be more efficient in mediating electron transfer within the core aerobic respiratory electron transport chain, contributing to processes like oxidative phosphorylation frontiersin.orgnih.gov. In contrast, short-chain variants may be more involved in mediating extracellular electron transfer and direct reactions with extracellular oxygen frontiersin.orgnih.gov. This functional specialization allows bacteria producing a range of menaquinone chain lengths to adapt to diverse environmental conditions, including those with fluctuating oxygen availability frontiersin.orgnih.gov.

| Menaquinone Type | Examples | Proposed Primary Role in L. cremoris |

| Short-Chain | MK-1, MK-3 | Extracellular electron transfer, reaction with extracellular oxygen frontiersin.orgnih.gov |

| Long-Chain | MK-8, MK-9 | Aerobic respiratory electron transport chain frontiersin.orgnih.gov |

This compound in Microbial Membrane Biology

Menaquinones accumulate within the cell membrane of producing bacteria. frontiersin.org Their structure, consisting of a naphthoquinone ring and a hydrophobic isoprenoid side chain, dictates their interaction with the lipid bilayer. frontiersin.orgacs.orgnih.gov

Incorporation into Cell Membranes and Lipophilicity Considerations

Menaquinone-8, with its non-polar side chain and polar head group, is a lipophilic molecule that is incorporated into the microbial cell membrane. nih.govebi.ac.uknih.gov The length and degree of saturation of the isoprenoid side chain contribute significantly to the lipophilicity of menaquinones. acs.orgcambridge.org MK-8 has a side chain containing eight isoprene (B109036) units in an all-trans configuration. nih.gov

Research using molecular dynamics simulations of archaeal bilayers containing varying concentrations of menaquinone-8 has provided insights into its distribution within the membrane. ebi.ac.uknih.gov These simulations indicate that menaquinone-8 segregates to the membrane midplane, particularly at concentrations above 10%. ebi.ac.uknih.govresearchgate.net In this location, it favors an extended conformation within a fluid membrane state. ebi.ac.uknih.govresearchgate.net

The lipophilicity of menaquinones is a key factor influencing their localization and function within the membrane. Longer-chain menaquinones, such as MK-8, are highly hydrophobic. acs.org This hydrophobicity ensures their retention within the lipid bilayer, where they can effectively participate in membrane-associated electron transport. frontiersin.orgacs.org While MK-8 is primarily found within the bacterial membrane, it's worth noting that extracting tightly bound membrane compounds like menaquinone can be challenging, often requiring methods that disrupt the cell membrane. frontiersin.org

Effects on Membrane Structure and Permeability

The incorporation of menaquinone-8 into microbial membranes can influence both the structural properties and permeability of the bilayer. Molecular dynamics simulations have shown that the presence of menaquinone-8 can increase the thickness of the lipid bilayer. ebi.ac.uknih.govresearchgate.net This increase in thickness may have physiological implications, such as potentially helping halobacteria in high-salt environments ameliorate hyper-osmotic pressure by increasing the membrane bending constant. ebi.ac.ukresearchgate.net

Interestingly, while some lipids might increase membrane rigidity, menaquinone-8 does not appear to significantly alter the area compressibility modulus or lipid chain ordering in archaeal membranes at concentrations up to 50%. ebi.ac.uknih.govresearchgate.net Furthermore, despite increasing thickness, menaquinone-8 has been counterintuitively shown to increase water permeability. ebi.ac.uknih.govresearchgate.net This effect is attributed to the lowering of the free energy barrier for water movement in the membrane midplane where MK-8 localizes. ebi.ac.uknih.govresearchgate.net

Studies on other menaquinone variants, such as MK-7, also suggest that altering membrane composition and fluidity can impact menaquinone synthesis and potentially its function. For example, changes in fatty acid composition have been shown to increase membrane fluidity, which can be associated with enhanced menaquinone production. researchgate.net Additionally, the presence of certain compounds can influence cell membrane permeability and integrity, affecting the secretion and biosynthesis of menaquinones. researchgate.netmdpi.comfrontiersin.org

Research on Listeria monocytogenes has demonstrated that menaquinone-dependent membrane fluidization is relevant for bacterial fitness, particularly under low-temperature conditions. nih.gov An increase in menaquinone content can lead to membrane fluidization, complementing fatty acid-mediated adaptations and contributing to resistance to temperature stress and improved growth rates. nih.gov

While high concentrations of menaquinone, such as the up to 50% observed in some archaea, are significantly higher than ubiquinone concentrations in bacteria and eukaryotic mitochondria, the archaeal membrane appears capable of deforming to accommodate membrane proteins even at these high MK-8 levels. nih.gov

Here is a summary of the effects of Menaquinone-8 on membrane properties based on molecular dynamics simulations of archaeal bilayers:

| Membrane Property | Effect of MK-8 Incorporation (above 10%) | Notes |

| Bilayer Thickness | Increased | May aid in hyper-osmotic resistance in halobacteria. ebi.ac.uknih.govresearchgate.net |

| Area Compressibility Modulus | Not significantly altered | Membrane does not become significantly more rigid. ebi.ac.uknih.govresearchgate.net |

| Lipid Chain Ordering | Not significantly altered | Does not promote increased order in lipid tails. ebi.ac.uknih.govresearchgate.net |

| Water Permeability | Increased | Counterintuitive effect due to lowered energy barrier in midplane. ebi.ac.uknih.govresearchgate.net |

| Membrane Packing Defects | No significant difference | Higher quinone concentration does not lead to increased defects. nih.gov |

These findings highlight the complex interplay between menaquinone-8 concentration, its localization within the membrane, and the resulting impact on membrane biophysical properties, which in turn can influence microbial adaptation and survival in specific environments.

Menaquinone 8 in Microbial Ecology and Production

Distribution and Diversity of Menaquinone 8 Producing Microorganisms

Menaquinone synthesis is widespread among bacterial species, and the specific menaquinone variants produced, particularly the length of the isoprenyl side chain, can vary significantly between different taxa. This variation in menaquinone structure has even been utilized as a characteristic for bacterial classification. tandfonline.comnih.govsemanticscholar.orgresearchgate.netmdpi.combiorxiv.org

Common Producers: Escherichia coli, Lactococcus cremoris, Rhodococcus sp.

Several bacterial species are recognized for their ability to produce menaquinones, including MK-8. Escherichia coli, a Gram-negative bacterium commonly found in the gut, is known to primarily synthesize this compound. nih.govmdpi.combiorxiv.orgresearchgate.net Lactococcus cremoris, a lactic acid bacterium important in dairy fermentations, produces a range of menaquinone variants, with MK-8 and MK-9 being among the major forms detected. Minor amounts of other forms, such as MK-3, MK-5, MK-6, MK-7, and MK-10, have also been observed in L. cremoris. nih.govbiorxiv.orgfrontiersin.org Another bacterium reported to produce this compound is Serratia marcescens. tandfonline.com While Rhodococcus species were mentioned as potential producers, specific details regarding their production of this compound were not extensively detailed in the examined literature.

Research has explored enhancing menaquinone production in some of these bacteria through metabolic engineering. For instance, in Escherichia coli, strategies involving modulating precursor pools for the side chain and head group, as well as blocking competing pathways like ubiquinone-8 formation, have significantly increased MK-8 content. Overexpression of specific genes such as IspA, DXR, IDI, MenA, MenB, MenC, MenD, MenE, MenF, or UbiE in E. coli has shown positive effects on MK-8 production, with some resulting in up to a fivefold increase compared to wild-type strains. ebi.ac.uknih.gov Similarly, studies on Lactococcus lactis ssp. cremoris have identified key genes (mvk, preA, menF, and menA) whose overexpression can significantly enhance total menaquinone content, including MK-8 and MK-9, providing a foundation for developing strains with increased vitamin K2 production for fermented foods. frontiersin.org

Here is a summary of some common MK-8 producers:

| Bacterial Species | Primary Menaquinone Produced | Other Menaquinones Produced |

| Escherichia coli | MK-8 | |

| Lactococcus cremoris | MK-8, MK-9 | MK-3, MK-5, MK-6, MK-7, MK-10 |

| Serratia marcescens | MK-8 |

Variations in Menaquinone Chain Lengths Produced by Different Bacterial Species

Menaquinones are distinguished by the length of their multiprenyl side chain, which typically ranges from 2 to 15 isoprene (B109036) units. tandfonline.comsemanticscholar.orgresearchgate.netmdpi.com This variation in chain length is a characteristic feature of different bacterial species and can serve as a taxonomic marker. tandfonline.comnih.govbiorxiv.org For example, while Escherichia coli predominantly produces MK-8, other bacteria are known to produce menaquinones with different chain lengths. Bacillus subtilis, for instance, is a major producer of MK-7, while Mycobacterium tuberculosis utilizes MK-9. nih.govmdpi.combiorxiv.org Propionibacterium freudenreichii produces MK-9 with a saturated isoprene unit, denoted as MK-9(4H). nih.govbiorxiv.org The specific menaquinone profile of a bacterial species is determined by the enzymes involved in the biosynthesis pathway, particularly the prenyltransferase that adds the isoprenyl side chain to the naphthoquinone ring.

This compound in Gut Microbiota and Host Interactions

Metagenomic Analysis of Menaquinone Biosynthesis Pathways in Gut Microbiomes (e.g., Type 2 Diabetes Mellitus)

Metagenomic analysis has provided insights into the functional potential of the gut microbiome, including the prevalence of pathways involved in vitamin biosynthesis. Studies utilizing shotgun metagenomics have revealed differences in the metabolic capabilities of the gut microbiome in various health conditions. e-dmj.orge-dmj.orgnih.govresearchgate.netchalmers.se For example, in individuals with Type 2 Diabetes Mellitus (T2DM), metagenomic analysis has shown an enrichment of metabolic pathways associated with menaquinone biosynthesis compared to healthy individuals. e-dmj.orge-dmj.orgnih.govresearchgate.net Further analysis indicated that bacterial genera belonging to the Firmicutes, Actinobacteria, and Bacteroidetes phyla contribute significantly to this increased vitamin K2 biosynthesis in the context of T2DM. e-dmj.orge-dmj.orgresearchgate.net This suggests a potential link between altered gut microbiome function, specifically menaquinone production, and metabolic diseases like T2DM.

Remodeling of Dietary Vitamin K by Gut Microbiota and Impact on Microbial Community Composition

The gut microbiota has the capacity to remodel dietary vitamin K, influencing both the forms of vitamin K present in the gut and the composition of the microbial community itself. nih.govmdpi.comusda.govnih.govtandfonline.com Dietary vitamin K includes phylloquinone (vitamin K1) from plants and menaquinones from diet and bacterial synthesis. nih.govtaylorandfrancis.commdpi.com Research using isotope-labeled vitamin K in animal models has demonstrated that dietary vitamin K quinones can be converted into other menaquinone forms by gut microbes in vivo. nih.govmdpi.comusda.govnih.govtandfonline.com Furthermore, studies in mice have shown that dietary vitamin K intake influences the composition of the cecal microbial community, with significant differences observed between groups on vitamin K-deficient versus vitamin K-sufficient diets. nih.govmdpi.comusda.govnih.govtandfonline.com This indicates a bidirectional relationship where dietary vitamin K impacts the gut microbial ecosystem, and the microbiota, in turn, modifies the available vitamin K forms.

This compound as a Growth Factor for Diverse Bacterial Taxa in the Human Gut

Menaquinones produced by certain gut bacteria, including MK-8, can serve as essential growth factors for other bacterial species within the complex gut ecosystem. researchgate.netnih.govtaylorandfrancis.commdpi.comresearchgate.netnih.gov This phenomenon is particularly relevant for bacteria that lack the complete genetic pathways for menaquinone biosynthesis but possess quinone-dependent terminal reductases, allowing them to utilize externally supplied menaquinones for anaerobic respiration and growth. nih.govtaylorandfrancis.comnih.gov Studies using co-culture techniques have identified that menaquinones are a major class of growth factors for diverse human gut bacteria, including members of genera such as Faecalibacterium, Bacteroides, Bilophila, Gordonibacter, and Sutterella. researchgate.netnih.gov Notably, Escherichia coli, a prominent producer of MK-8, has been shown to promote the growth of these "helper-dependent" bacteria in co-culture, and its menaquinone biosynthesis pathway was found to be required for this growth-promoting effect. researchgate.netnih.gov This highlights the importance of menaquinone cross-feeding within the gut community, where producers like E. coli support the growth and metabolic activities of other bacterial populations.

Here is a table summarizing some bacterial genera in the human gut that can utilize menaquinones as growth factors:

| Bacterial Genus |

| Faecalibacterium |

| Bacteroides |

| Bilophila |

| Gordonibacter |

| Sutterella |

Research Methodologies for Menaquinone 8 Analysis

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating MK-8 from complex biological or synthetic matrices and determining its concentration. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely utilized for this purpose, while high-speed countercurrent chromatography (HSCCC) is valuable for purification.

High-Performance Liquid Chromatography (HPLC) for Menaquinone 8 Detection and Quantification

HPLC is a commonly reported chromatographic technique for the separation, identification, and quantification of vitamin K2 homologues, including MK-8. Reverse-phase HPLC is frequently used, often employing C18 and C30 stationary phases. acs.orgresearchgate.net Mobile phases typically consist of mixtures of polar and nonpolar solvents, such as methanol, ethanol, isopropanol, acetonitrile, and n-hexane, often applied with gradient elution to achieve separation of various menaquinones. acs.orgresearchgate.netgerli.com UV detection is a standard method for monitoring the eluent, with wavelengths around 248 nm or 268 nm commonly used for detecting menaquinones. acs.orgresearchgate.netresearchgate.netresearchgate.net For instance, analysis of MK-7 has been achieved with UV detection at 268 nm using a C8 column and an isocratic mobile phase of MeOH:EtOH:water (80:19.5:0.5, v/v/v), resulting in a short run time. acs.org HPLC with fluorescence detection after postcolumn reduction with metallic zinc has also been applied for the determination of phylloquinone and menaquinones in animal products. acs.org While HPLC offers high sensitivity and quantification capabilities, it often necessitates complex sample pretreatment to eliminate interfering components. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomeric and Quantitative Analysis

LC-MS, including LC-MS/MS and UPLC-MS, provides enhanced selectivity and sensitivity for the analysis of menaquinones compared to HPLC with UV detection alone. researchgate.netnih.govnih.govnih.govresearchgate.net This technique is particularly useful for the identification and quantitative analysis of menaquinones in various matrices, including biological samples and food. researchgate.netlcms.cznih.govpsu.edu LC-MS allows for simpler sample pretreatment compared to traditional HPLC methods and is less affected by interfering components. lcms.cz UPLC-MS systems equipped with reversed-phase C18 columns and high-resolution mass spectrometers with electron spray ionization (ESI) are used for determining menaquinones. researchgate.netresearchgate.net LC-MS/MS methods have been developed for the quantification of multiple vitamin K forms, including MK-4 and MK-7, in human serum, demonstrating good precision and accuracy. researchgate.netnih.gov A cost-effective LC-ESI-MS/MS method has been developed for the quantification of phylloquinone and menaquinones (MK-4 to MK-10) in foods, utilizing deuterium-labeled internal standards and achieving low limits of quantification. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC) for Purification

High-speed countercurrent chromatography (HSCCC) is a valuable technique for the purification of menaquinones, including hydrogenated forms like MK-8(H2). This method has been successfully employed in the collection of highly pure MK-8(H2) from bacterial extracts following initial extraction processes. nih.govresearchgate.netscilit.com The separation procedure typically involves a biphasic solvent system, and the effluent is monitored, for example, by a UV-Visible detector. nih.gov

Spectrometric Approaches for Structural Elucidation

Spectrometric techniques are crucial for confirming the identity and elucidating the structure of this compound and its derivatives. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the molecular structure and atomic connectivity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry (MS), including high-resolution mass spectrometry (HRMS) and ultra-high mass spectrum (URMS), is extensively used for the identification of menaquinones. researchgate.netnih.govnih.govresearchgate.netresearchgate.netscilit.comacs.orgresearchgate.netresearchgate.netresearchgate.net HRMS provides accurate mass measurements, which are essential for determining the elemental composition of the compound. nih.govresearchgate.netscilit.comacs.orgresearchgate.net For example, HRMS has been performed for the identification of MK-8(H2), with accurate hydrogen molecular ion mass measured by ESI-QTOF-HRMS. nih.govresearchgate.net Mass spectra of menaquinones often show characteristic ion fragments, such as [M + Na]+ for MK-9 to MK-15 and [M + Na + H2]+ for MK-7 and MK-8 in certain systems, aiding in their identification. researchgate.net UPLC-HRMS has also been employed for the identification of compounds. nih.gov

Isotopic Tracer Studies in Biosynthesis Pathway Elucidationnih.gov

Isotopic tracer experiments have been fundamental in unraveling the menaquinone biosynthetic pathway. Early studies using isotopes like [G-14C] shikimate in E. coli demonstrated the incorporation of shikimate into both menaquinone and ubiquinone, providing initial evidence for the involvement of the shikimate pathway. nih.gov Chemical degradation of labeled menaquinone (specifically MK-8 in one study) isolated from these experiments confirmed that the radioactivity was retained in the phthalic anhydride (B1165640) portion, indicating the shikimate pathway contributes to the naphthoquinone ring structure. nih.gov Further experiments established that all seven carbon atoms of shikimate are incorporated into the naphthoquinone nucleus, while the remaining three carbons originate from α-ketoglutarate or glutamate. asm.org These studies, often using radiolabeled precursors, allowed researchers to track the flow of atoms through the metabolic cascade, identifying intermediates and the enzymatic steps involved in MK biosynthesis. nih.govasm.org While much of the early work focused on E. coli, the principles established through isotopic tracing have been broadly applicable to understanding menaquinone biosynthesis in other bacteria. nih.gov

Extraction Methodologies for this compound from Biological Samples

Efficient extraction of this compound from biological samples is a critical initial step for its subsequent analysis and quantification. The choice of extraction method significantly impacts the yield and purity of the isolated compound.

Conventional Extraction Protocolsd-nb.info

Conventional methods for extracting menaquinones from biological samples, particularly bacteria, often involve the use of organic solvents. A widely used approach, such as the Collins method, typically utilizes a mixture of chloroform (B151607) and methanol. nih.govd-nb.infomdpi.comntu.edu.sg This method often requires freeze-drying the cells before extraction, followed by overnight stirring with the solvent mixture. nih.gov The extract is then filtered and dried by evaporation. nih.gov While effective and widely adopted for chemotaxonomic characterization of menaquinones since the 1970s, conventional methods can be time-consuming, require relatively large volumes of toxic solvents, and may lead to some loss or degradation of menaquinones during the drying and extraction processes. nih.govmdpi.comresearchgate.net Another conventional approach involves extraction with petroleum ether, which has been shown to extract menaquinones along with other apolar lipids from mycobacteria. asm.org

Novel and Efficient Extraction Techniques (e.g., Lysozyme-Chloroform-Methanol Method)d-nb.info

To address the limitations of conventional methods, novel and more efficient extraction techniques have been developed. One such method is the lysozyme-chloroform-methanol (LCM) method, which offers advantages in terms of speed and efficiency, particularly when dealing with wet biomass. nih.govd-nb.infonih.govresearchgate.netresearchgate.net This method involves treating wet cells with lysozyme (B549824) to facilitate cell lysis before the extraction step with chloroform and methanol. nih.govd-nb.info The use of wet cells eliminates the time-consuming freeze-drying step required in many conventional protocols. nih.govnih.gov Studies comparing the LCM method to the Collins method have shown that the LCM method can yield comparable quality extracts and, in some cases, result in higher concentrations of menaquinones, including the detection of more trace menaquinones. nih.govd-nb.infonih.govresearchgate.netresearchgate.net The LCM method significantly reduces the time required for extraction, taking approximately 3 hours to obtain a crude extract from wet cells, compared to the longer durations needed for methods involving freeze-drying and overnight extraction. nih.govd-nb.info Enhanced extraction yields of menaquinones, including MK-8, have also been reported using techniques like microwave-assisted extraction. researchgate.netresearchgate.net Supercritical fluid extraction (SFE) with supercritical carbon dioxide (scCO2) has also emerged as a more effective and rapid method for extracting respiratory quinones, including menaquinones, from biological samples compared to conventional organic solvent extraction, with reduced solvent usage and sample preparation time. mdpi.comresearchgate.net

Genetic and Proteomic Approaches in this compound Research

Genetic and proteomic methodologies play a crucial role in understanding the biosynthesis, regulation, and physiological functions of this compound by investigating the genes and proteins involved.

Mutagenesis and Gene Deletion Studies to Investigate Pathway Enzymesnih.govsci-toys.com

Mutagenesis and gene deletion studies are powerful tools for identifying and characterizing the enzymes involved in the menaquinone biosynthesis pathway. By creating mutants with defects in specific genes, researchers can observe the resulting impact on MK production and identify the function of the affected enzyme. For instance, the menaquinone biosynthetic pathway has been elucidated partly through the isolation of mutants blocked at various steps. nih.gov Studies in E. coli have identified genes like menA, menB, menC, menD, menE, and menF as being involved in the biosynthesis of menaquinones. jfda-online.com Gene deletion experiments have demonstrated that many of these genes, including menD and menA, are essential for the growth of Bacillus subtilis, indicating their crucial roles in vitamin K2 biosynthesis. acs.org Overexpression or deletion of specific men genes in bacteria like Lactococcus lactis and Bacillus subtilis has been used to investigate bottlenecks and key genes in the pathway and to enhance menaquinone production. acs.orgfrontiersin.orgfrontiersin.orgnih.govmdpi.com Site-directed mutagenesis has also been employed to study the catalytic activity of key enzymes like MenA and MenD, identifying crucial residues that can influence enzyme performance and subsequently affect menaquinone metabolism and yield. acs.org

Comparative Proteomics for Understanding Physiological Responses to Menaquinone Profilesnih.govsci-toys.com

Comparative proteomics enables the study of changes in the protein expression profiles of organisms under different conditions or in mutants with altered menaquinone production. This approach helps in understanding how cells respond physiologically to variations in menaquinone profiles and can reveal proteins involved in MK-related processes or pathways. Comparative proteomic analysis has been used to investigate the physiological roles of different menaquinone forms, including long-chain forms like MK-8 and MK-9, in bacteria like Lactococcus cremoris. nih.govfrontiersin.org By comparing the proteomes of wild-type strains and mutants producing different MK profiles (e.g., non-MK producers, MK-1 producers, MK-3 producers), researchers can identify proteins whose expression levels are altered, providing insights into the cellular processes affected by the presence or absence of specific menaquinones. nih.govfrontiersin.org For example, comparative proteomic analysis of different membrane domains in Mycobacterium smegmatis suggested that menaquinone biosynthetic enzymes, such as MenG and MenJ, are associated with the intracellular membrane domain, highlighting the spatial organization of MK biosynthesis within the cell. frontiersin.orgresearchgate.netresearchgate.net While specific data tables directly linking comparative proteomics results solely to this compound were not extensively found, the methodology is applicable to studying the broader impact of menaquinone profiles, which include MK-8, on cellular protein expression and physiological responses.

Genetic Engineering and Biotechnological Applications of Menaquinone 8

Enhancement of Menaquinone 8 Production through Metabolic Engineering

Metabolic engineering has emerged as a powerful tool to enhance the production of valuable compounds like this compound (MK-8) in microbial hosts. By strategically manipulating cellular pathways, researchers can redirect metabolic flux towards the synthesis of the desired product. Escherichia coli, a well-characterized bacterium, has been a primary target for such engineering efforts due to its genetic tractability and rapid growth.

Strategic Modulation of Precursor Pools in Microbial Hosts (e.g., Escherichia coli)

The biosynthesis of this compound is dependent on two primary precursor pools: the shikimate pathway which provides the naphthoquinone head group, and the isoprenoid biosynthesis pathway which supplies the polyisoprenoid side chain. nih.gov Enhancing the availability of these precursors is a key strategy to boost MK-8 production.

In Escherichia coli, the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, is responsible for synthesizing isoprenoid precursors. mdpi.com Studies have shown that overexpressing genes within this pathway can lead to increased MK-8 content. For instance, the overexpression of ispA (encoding farnesyl diphosphate (B83284) synthase), dxr (encoding 1-deoxy-D-xylulose 5-phosphate reductoisomerase), or idi (encoding isopentenyl diphosphate isomerase) has been demonstrated to increase MK-8 content by up to twofold. nih.gov This approach effectively pushes more metabolic resources into the isoprenoid pool, making them more available for menaquinone synthesis.

Overexpression of Key Biosynthetic Genes (e.g., menA, menD, mvk, preA) for Increased Yield

A direct and effective approach to increase the production of a target metabolite is to upregulate the expression of the genes encoding the enzymes in its biosynthetic pathway. In the context of this compound, several key genes in the men operon have been targeted for overexpression.

Research has demonstrated that the overexpression of individual men genes, such as menA, menB, menC, menD, menE, and menF, can lead to a notable increase in MK-8 content in E. coli. nih.gov Among these, menA (encoding 1,4-dihydroxy-2-naphthoate octaprenyltransferase) and menD (encoding 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) have been identified as particularly crucial. nih.gov Overexpression of either menA or menD has been shown to enhance MK-8 content by as much as fivefold compared to wild-type E. coli. nih.govnih.gov This significant increase underscores their roles as potential rate-limiting steps in the biosynthetic pathway.

| Gene Overexpressed | Corresponding Enzyme | Fold Increase in MK-8 Content |

| ispA, dxr, or idi | Isoprenoid biosynthesis enzymes | Up to 2-fold |

| menA | 1,4-dihydroxy-2-naphthoate octaprenyltransferase | 5-fold |

| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | 5-fold |

Strategies for Inhibiting Competing Biosynthetic Pathways (e.g., Ubiquinone Synthesis)

In E. coli, the isoprenoid precursors are utilized for the synthesis of both this compound and ubiquinone 8 (Q-8). nih.gov These two pathways compete for the same pool of precursors. Therefore, a logical strategy to enhance MK-8 production is to inhibit or eliminate the competing ubiquinone biosynthetic pathway.

This has been successfully achieved by creating a Q-8-deficient mutant. By knocking out the ubiCA genes, which are essential for ubiquinone biosynthesis, the metabolic flux of isoprenoid precursors is redirected towards menaquinone synthesis. This genetic modification resulted in a 30% increase in MK-8 content compared to the wild-type strain. nih.gov This approach highlights the effectiveness of channeling shared precursors towards the desired product by blocking competing pathways.

Menaquinone Biosynthesis Pathway as a Target for Antimicrobial Drug Discovery

The search for novel antimicrobial agents is a critical area of research, driven by the rise of antibiotic-resistant bacteria. The menaquinone biosynthesis pathway has emerged as an attractive target for the development of new antibacterial drugs.

Rationale for Targeting Bacterial Menaquinone Pathways Due to Absence in Humans

A key principle in the development of antimicrobial drugs is selective toxicity, meaning the drug should be harmful to the pathogen but not to the host. The menaquinone biosynthesis pathway is an ideal target in this regard because it is essential for many bacteria but absent in humans. nih.govnih.govresearchgate.net

Bacteria, particularly Gram-positive and anaerobically respiring Gram-negative bacteria, rely on menaquinone for their electron transport chain, a fundamental process for energy generation. nih.govresearchgate.net In contrast, humans obtain vitamin K (of which menaquinone is a form) through their diet and utilize ubiquinone in their own electron transport chains. nih.govresearchgate.net This fundamental difference means that inhibitors of the bacterial menaquinone pathway are unlikely to have a direct effect on human cellular respiration, making them potentially safe and effective antimicrobial agents. asm.org

Development of Inhibitors for Specific Enzymes (e.g., MenB, MenE)

Researchers have been actively developing inhibitors that target specific enzymes within the menaquinone biosynthesis pathway. Several enzymes, including MenB and MenE, have been identified as promising targets. nih.govdigitellinc.com

MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase): This enzyme catalyzes a crucial step in the formation of the naphthoquinone ring. Several inhibitors of MenB have been reported. nih.govacs.org For example, a high-throughput screening led to the discovery of 2-amino-4-oxo-4-phenylbutanoate inhibitors. acs.org Further investigation revealed that these compounds are unstable and convert to 4-oxo-4-phenylbut-2-enoates, which then react with CoA to form potent nanomolar inhibitors of MenB. acs.org

MenE (o-succinylbenzoate-CoA synthetase): MenE is responsible for the activation of o-succinylbenzoate, a key intermediate in the pathway. Mechanism-based inhibitors of MenE have been developed, such as o-succinylbenzoate-AMP-based analogs. nih.gov These compounds mimic the natural substrate and bind to the enzyme, blocking its activity.

The development of these specific inhibitors provides a strong foundation for the creation of a new class of antibiotics that target the essential menaquinone biosynthesis pathway in pathogenic bacteria. mdpi.com

Therapeutic Potential Against Pathogenic Bacteria (e.g., Mycobacterium tuberculosis, MRSA)*

The biosynthetic pathway of menaquinone is a significant target for the development of new antibacterial agents, particularly because this pathway is essential for many pathogenic bacteria but absent in humans. asm.org

Mycobacterium tuberculosis

Menaquinone is a critical component of the electron transport chain in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. asm.org It functions as an essential electron shuttle, facilitating the production of ATP, which is vital for the bacterium's survival. asm.org The enzymes in the menaquinone biosynthetic pathway are considered attractive drug targets as they are not present in human cells. asm.org

Research has demonstrated that inhibitors targeting MenA, a key enzyme in this pathway, are highly active against M. tuberculosis. asm.org These inhibitors have been shown to be bactericidal under both replicating and non-replicating conditions. asm.org Notably, their bactericidal activity is tenfold higher against nutrient-starved bacteria, which mimics the conditions M. tuberculosis encounters within host granulomas. asm.org This suggests that MenA inhibitors could be effective in treating persistent or latent tuberculosis infections. nih.gov

Another enzyme, MenJ, is responsible for the partial saturation of the menaquinone side chain, a modification that enhances electron transport efficiency. While not essential for growth in culture, MenJ is required for the survival of M. tuberculosis within host macrophages, highlighting it as a potential target for anti-virulence therapies. acs.org The inhibition of menaquinone synthesis has been shown to prevent the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a crucial step in forming demethylmenaquinone (B1232588), thereby inhibiting bacterial growth. nih.gov

Table 1: Research Findings on Menaquinone Pathway Inhibition in Mycobacterium tuberculosis

| Target Enzyme | Inhibitor Type | Observed Effect | Significance |

|---|---|---|---|

| MenA | Aminoalkoxydiphenylmethane derivatives | Bactericidal activity against replicating and non-replicating M. tuberculosis. asm.orgnih.gov | Potential for treating active and latent tuberculosis infections. asm.orgnih.gov |

| MenJ | Not specified | Disruption reduces electron transport efficiency; required for survival in macrophages. acs.org | Potential anti-virulence target. acs.org |

Methicillin-resistant Staphylococcus aureus (MRSA)

In the context of Staphylococcus aureus, including methicillin-resistant strains (MRSA), menaquinone plays a role in virulence. Studies have shown that exogenous menaquinone can enhance biofilm formation, a key factor in the persistence of chronic infections. researchgate.netscirp.orgsemanticscholar.org Specifically, menaquinone at physiological concentrations significantly increased biofilm formation on both plastic and fibronectin-coated surfaces. scirp.orgsemanticscholar.org This effect appears to be regulated by the global gene regulator sarA. scirp.org

Conversely, certain menaquinone analogs, such as menadione (B1676200) and coenzyme Q1, have demonstrated the ability to inhibit the growth of S. aureus and reduce the production of exotoxins. nih.gov These analogs are thought to interfere with bacterial two-component systems, respiration, and macromolecular synthesis. nih.gov This dual role of menaquinone and its analogs—endogenous enhancement of virulence versus exogenous inhibition—presents a complex but promising area for therapeutic research against MRSA.

Table 2: Effects of Menaquinone and its Analogs on Staphylococcus aureus

| Compound | Strain(s) | Concentration | Effect |

|---|---|---|---|

| Menaquinone | MSSA & MRSA | 0.05 - 4 µg/ml | Increased biofilm formation on fibronectin-coated surfaces by 2 to 6-fold. scirp.orgsemanticscholar.org |

| Menaquinone Analogs (e.g., Menadione) | S. aureus | 10 - 200 µg/ml | Inhibited growth and exotoxin production. nih.gov |

Enzymes of the this compound Pathway in Biocatalysis

The enzymes of the menaquinone biosynthetic pathway are crucial for the production of menaquinones and have become important tools in biocatalysis and metabolic engineering for the enhanced production of Vitamin K2. nih.govfrontiersin.orgnih.gov In organisms like Escherichia coli, menaquinone biosynthesis involves a series of enzymatic reactions starting from chorismate. asm.orgnih.gov

The pathway involves several key enzymes, each encoded by a specific men gene:

MenF (Isochorismate synthase): Catalyzes the first committed step, converting chorismate to isochorismate. researchgate.net

MenD (SEPHCHC synthase): Involved in the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate. researchgate.net

MenH (SEPHCHC hydrolase): A hydrolase in the pathway. asm.org

MenC (o-Succinylbenzoate synthase): Converts SEPHCHC to o-succinylbenzoate. asm.org

MenE (o-Succinylbenzoate-CoA ligase): Activates o-succinylbenzoate to its CoA derivative. asm.org

MenB (DHNA synthase): Catalyzes the formation of the naphthoate ring structure, 1,4-dihydroxy-2-naphthoate (DHNA). asm.org

MenG (Demethylmenaquinone methyltransferase): Catalyzes the final step, the methylation of demethylmenaquinone to produce menaquinone. asm.orgresearchgate.net

Metabolic engineering strategies have focused on overexpressing these enzymes to increase the yield of specific menaquinones. For example, in E. coli, which naturally produces Menaquinone-8, overexpressing menA or menD has been shown to enhance MK-8 content fivefold compared to the wild-type strain. nih.govnih.gov Similarly, overexpression of other enzymes like MenB, MenC, MenE, and MenF also leads to increased MK-8 content. nih.gov These enzymes, particularly the soluble ones in the pathway leading up to the prenylation step, are valuable biocatalysts for producing key intermediates in menaquinone synthesis. asm.org

Table 3: Key Enzymes in the this compound Biosynthesis Pathway and their Biocatalytic Relevance

| Enzyme | Gene | Function | Application in Biocatalysis/Engineering |

|---|---|---|---|

| Isochorismate synthase | menF | Converts chorismate to isochorismate. researchgate.net | Overexpression can increase the flux towards menaquinone synthesis. nih.govnih.gov |

| DHNA synthase | menB | Catalyzes the formation of the DHNA ring. asm.org | Overexpression can boost the supply of the naphthoquinone head group. nih.gov |

| DHNA polyprenyltransferase | menA | Attaches the octaprenyl side chain to DHNA. asm.orgnih.gov | A key target for overexpression to increase final MK-8 yield. nih.govnih.gov |

| Demethylmenaquinone methyltransferase | menG | Catalyzes the final methylation to form MK-8. asm.orgresearchgate.net | Essential for the final conversion to the active vitamin form. |

Advanced Research Perspectives and Future Directions for Menaquinone 8

Elucidating Complex Regulatory Networks in Menaquinone 8 Biosynthesis

The biosynthesis of MK-8 in Escherichia coli involves at least nine men genes: menF, menD, menH, menC, menE, menB, menI, menA, and menG (also known as ubiE). researchgate.net The pathway diverges from ubiquinone biosynthesis early on, with chorismate being converted to isochorismate via MenF for MK synthesis, as opposed to 4-hydroxybenzoate (B8730719) for ubiquinone synthesis. researchgate.net While the enzymes involved in the pathway up to the prenylation step are soluble, the methylation of the naphthoquinone ring, the final step, is carried out by a C-methyltransferase. nih.gov

Regulation of menaquinone biosynthesis appears to differ from that of enzymes involved in anaerobic respiration. mdpi.com High levels of naphthoquinones, including MK-8, are primarily found under anaerobic conditions in E. coli. mdpi.com Feedback regulation has been observed, with the enzyme MenD from Mycobacterium tuberculosis being negatively regulated by 1,4-dihydroxy-2-naphthoic acid (DHNA), a downstream metabolite in the pathway. researchgate.netacs.org This allosteric regulation involves DHNA binding to an 'arginine cage' on MenD, inducing structural changes that affect the active site. researchgate.net

Investigating the Precise Link Between Gut Microbiome Composition and this compound Synthesis in Specific Conditions (e.g., Type 2 Diabetes Mellitus)

The gut microbiome is a significant source of menaquinones for humans. nih.govnih.gov Studies have indicated that alterations in gut microbiome composition can contribute to conditions like insulin (B600854) resistance and inflammation, as seen in Type 2 Diabetes Mellitus (T2DM). nih.govresearchgate.net Metagenomic analysis has revealed an enrichment of metabolic pathways involved in menaquinone superpathway biosynthesis in individuals with T2DM compared to healthy individuals. nih.govresearchgate.nete-dmj.org Genera belonging to the Firmicutes, Actinobacteria, and Bacteroidetes phyla have been shown to contribute significantly to vitamin K2 biosynthesis in the gut. nih.gov

While the precise link between gut microbiome composition and MK-8 synthesis in T2DM is still being investigated, the enrichment of the menaquinone biosynthesis pathway in the T2DM microbiome suggests a potential role for bacterially produced MKs in this condition. nih.govresearchgate.net Further research is needed to understand how diet-mediated changes in gut menaquinone content might modulate the gut microbiome composition. mdpi.com

Further Characterization of Enzymatic Mechanisms and Catalytically Active Regions

Detailed enzymatic mechanisms within the menaquinone biosynthesis pathway are under investigation. For example, MenD, a SEPHCHC synthase, catalyzes the conversion of isochorismate and 2-ketoglutarate to SEPHCHC. nih.govacs.orgnih.gov MenA, a naphthoate polyprenyltransferase, is responsible for attaching the isoprenoid side chain to the naphthoquinone ring precursor. nih.govacs.orgnih.gov MenE activates the carboxyl group of OSB to produce OSB-CoA, which is then cyclized by MenB to form the naphthoquinone skeleton. nih.gov The final methylation step to form menaquinone is catalyzed by MenG. nih.gov

Research into the alternative futalosine (B117586) pathway, found in some bacteria, is also ongoing, with studies focusing on enzymes like MqnD, which catalyzes the conversion of cyclic dehypoxanthine futalosine to 5,8-dihydroxy-2-naphthoic acid. nsf.gov Understanding the catalytic active regions of these enzymes is crucial for potential drug development targeting bacterial menaquinone synthesis. researchgate.net

Exploration of this compound's Physiological Significance in Underexplored Bacterial Species

Menaquinones are essential for electron transport and ATP generation in many bacteria, particularly in anaerobic respiration and in Gram-positive bacteria. nih.govmdpi.comnih.govjst.go.jp The specific menaquinone variants produced can differ among bacterial species, with MK-8 being a major form in Escherichia coli. mdpi.comfrontiersin.org Lactococcus cremoris and L. lactis, used in dairy fermentations, also produce MK-8 and MK-9 as major forms. frontiersin.orgnih.govcambridge.orgubc.ca

The physiological significance of different MK chain lengths, including MK-8, in the lifestyle of various bacterial species is an area of active research. Studies in Lactococcus cremoris suggest that long-chain menaquinones like MK-8 and MK-9 are more efficient in aerobic respiratory electron transport, while short-chain forms may be preferred for extracellular electron transfer. frontiersin.orgnih.gov Exploring the roles of MK-8 in less-studied bacterial species can provide insights into their metabolic capabilities and ecological niches. frontiersin.org

Development of Novel Methodologies for Comprehensive this compound Profiling and Bioavailability Studies

Accurate profiling of menaquinones in various samples is essential for research. Methods for extraction and determination of menaquinones from bacteria have been developed, including techniques based on freeze-dried cells and newer methods like the lysozyme-chloroform-methanol (LCM) method, which has shown higher sensitivity and is faster for Actinomycetes. researchgate.netd-nb.info Analytical techniques such as UPLC-UV and UPLC-MS are used for the identification and quantification of menaquinones. researchgate.net

Studies on the bioavailability of different menaquinones in humans have shown variations based on chain length. nih.govspringermedizin.de While MK-7 is well absorbed and detectable in serum for a longer duration, MK-4 has shown poor bioavailability at nutritional doses. nih.govspringermedizin.ded-nb.info More research, including stable isotope studies, is needed to quantify the differences in absorption, bioavailability, and distribution of various menaquinone forms, including MK-8, in the body. cambridge.orgnih.govfrieslandcampinainstitute.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

Integrating omics technologies provides a comprehensive approach to understanding menaquinone metabolism and its physiological impact. Metagenomics has been used to identify the enrichment of the menaquinone biosynthesis pathway in the gut microbiome of individuals with T2DM, highlighting the functional capabilities of the microbial community. nih.govresearchgate.nete-dmj.org Proteomic studies can reveal the expression levels of enzymes involved in MK biosynthesis under different conditions, as explored in Lactococcus cremoris. frontiersin.orgnih.gov

Genomic analysis can predict the potential for menaquinone production and methylation status in various bacterial and archaeal species based on the presence of relevant genes like menK and menK2. nih.gov Combining these omics approaches can lead to a systems-level understanding of how genetic potential translates into metabolic activity and ultimately influences the physiological roles of menaquinones like MK-8 in microbial communities and host interactions. acs.orgresearchgate.netnih.gov

Translational Research Considerations for Microbial this compound Production and its Role in Health Outcomes

Given that bacteria are primary producers of many menaquinone forms, including MK-8, there is interest in leveraging microbial production for health benefits and industrial applications. nih.gov Engineered microorganisms, such as Escherichia coli and Lactococcus lactis, are being explored as microbial platforms for enhanced MK-8 production by optimizing precursor pools and overexpressing key biosynthetic genes. ebi.ac.ukmdpi.com

Q & A

Q. What experimental methodologies are recommended for studying MK-8 biosynthesis pathways in bacterial models?

To investigate MK-8 biosynthesis, researchers should combine genetic knockout studies (e.g., targeting men or ubi gene clusters) with metabolic profiling using HPLC or LC-MS to quantify intermediates . Comparative analysis across bacterial strains (e.g., Bacillus subtilis vs. Escherichia coli) can elucidate species-specific pathways. Ensure growth media are standardized to avoid confounding nutrient effects .

Q. How can MK-8 levels be accurately quantified in biological samples?

Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high specificity, particularly in complex matrices like serum or tissue. Validate methods with internal standards (e.g., deuterated MK-8) to correct for matrix effects. For dietary intake studies, combine food frequency questionnaires with biochemical validation to address recall bias .

Q. What in vitro and in vivo models are appropriate for studying MK-8’s role in calcium metabolism?

In vitro: Osteoblast/osteoclast co-cultures with MK-8 supplementation (0.1–10 µM range) to assess carboxylated osteocalcin levels. In vivo: Use rodent models with vitamin K-deficient diets, monitoring vascular calcification via micro-CT and serum biomarkers (e.g., dp-ucMGP) . Compare outcomes with phylloquinone controls to isolate MK-8-specific effects .

Advanced Research Questions

Q. How should researchers address contradictions in epidemiological data linking MK-8 to cardiovascular disease risk?

Confounding variables (e.g., dietary patterns, genetic polymorphisms in VKORC1) must be statistically controlled using multivariable regression. Stratify analyses by MK-8 subtypes (e.g., MK-4 vs. MK-8) and consider Mendelian randomization to infer causality. Replicate findings in diverse cohorts to assess generalizability .

Q. What experimental designs are optimal for investigating MK-8’s effect on bacterial virulence factors?

For biofilm studies, use Staphylococcus aureus strains (MSSA/MRSA) grown in physiologically relevant MK-8 concentrations (0.01–4 µg/mL). Include fibronectin-coated surfaces to mimic host environments. Quantify biofilm biomass via crystal violet assays and validate with confocal microscopy. Control for population density-dependent effects using quorum-sensing mutants (e.g., agr-deficient strains) .

Q. How can mechanistic studies disentangle MK-8’s role in gene regulation from its metabolic functions?

Employ RNA-seq or CRISPR-Cas9 screens to identify MK-8-responsive genes (e.g., sarA in S. aureus). Pair this with metabolomic profiling to correlate transcriptional changes with metabolic flux. Use isotopic tracing (e.g., ¹³C-labeled MK-8) to track incorporation into electron transport chains vs. regulatory pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in MK-8 studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are preferable for dose-response data. For small sample sizes, use bootstrapping to estimate confidence intervals. In omics datasets, apply false discovery rate (FDR) correction to adjust for multiple comparisons .

Q. How can interlaboratory variability in MK-8 bioactivity assays be minimized?

Adopt standardized protocols for cell culture conditions (e.g., serum-free media, hypoxia mimetics) and instrument calibration. Use reference materials (e.g., NIST-certified MK-8) for cross-lab validation. Report data following MIAME or FAIR guidelines to enhance reproducibility .

Methodological Challenges

Q. What strategies mitigate bias in longitudinal studies of MK-8 and chronic disease outcomes?